Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tetrahydroisoquinoline core with various substituents, including a chlorophenethyl group, a diethylaminoethyl group, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides, followed by dehydrogenation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes:
Catalytic Hydrogenation: To reduce specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline derivatives can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Isoquinoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
Phenethylamines: Compounds with a phenethylamine core, often with psychoactive properties.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
63937-74-6 |
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Molecular Formula |
C25H36BrClN2O2 |
Molecular Weight |
511.9 g/mol |
IUPAC Name |
2-[1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethyl-diethylazanium;bromide |
InChI |
InChI=1S/C25H35ClN2O2.BrH/c1-5-27(6-2)15-16-28-14-13-20-17-24(29-3)25(30-4)18-22(20)23(28)12-9-19-7-10-21(26)11-8-19;/h7-8,10-11,17-18,23H,5-6,9,12-16H2,1-4H3;1H |
InChI Key |
YDOWCNBJMHAORA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC.[Br-] |
Origin of Product |
United States |
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